molecular formula C19H17BrN2O3 B11698489 (4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2-bromo-4,5-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698489
M. Wt: 401.3 g/mol
InChI Key: LIIODXKQJNFVAT-DHDCSXOGSA-N
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Description

(4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a brominated aromatic ring and methoxy groups. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding dehalogenated product.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated pyrazolone derivatives.

    Substitution: Substituted pyrazolone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

  • (4Z)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-4-[(2-FLUORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness: The presence of the bromine atom in (4Z)-4-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE imparts unique chemical reactivity compared to its chloro and fluoro analogs

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H17BrN2O3/c1-12-15(19(23)22(21-12)14-7-5-4-6-8-14)9-13-10-17(24-2)18(25-3)11-16(13)20/h4-11H,1-3H3/b15-9-

InChI Key

LIIODXKQJNFVAT-DHDCSXOGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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